4-[(3-Methylbutyl)amino]benzamide
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-methylbutylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)7-8-14-11-5-3-10(4-6-11)12(13)15/h3-6,9,14H,7-8H2,1-2H3,(H2,13,15) |
InChI Key |
TZWNKIKNHRPOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Carboxylic Acid Derivatives
This approach involves activating a benzoyl precursor followed by coupling with the aminoalkyl component.
Example:
In patent US8871939B2, benzoyl chlorides are reacted with amines using BOP (benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as an activating agent in DMF, yielding high purity compounds.
Reductive Amination of Benzamide Intermediates
This method involves converting benzamide derivatives with aldehydes or ketones, followed by reduction to introduce the (3-methylbutyl)amino group.
Note: This method is suitable when the benzamide core is pre-formed, and the aminoalkyl chain is introduced via reductive amination.
Synthetic Route Summary
Based on the literature, a typical synthetic route for 4-[(3-Methylbutyl)amino]benzamide could be:
-
- Crystallization or chromatography ensures high purity.
Final Remarks
The synthesis of This compound is best achieved through amide coupling strategies utilizing activated benzoyl derivatives and 3-methylbutylamine. The choice of method depends on available reagents, desired yield, and purity requirements. The literature indicates that employing coupling reagents like BOP or carbodiimides in inert solvents yields optimal results, aligning with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
4-[(3-Methylbutyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The benzamide core is conserved across analogs, but substituents on the amino group and benzamide ring significantly influence properties like solubility, lipophilicity, and bioactivity. Below is a comparative analysis of key analogs:

Key Observations:
- Lipophilicity: The 3-methylbutyl group in the target compound likely increases lipophilicity compared to analogs with polar groups (e.g., hydroxy or trifluoromethyl) .
- Bioactivity: Quinoline-substituted benzamides (e.g., G01-G26) exhibit anti-influenza activity, suggesting that bulky aromatic substituents enhance antiviral properties .
Research Findings and Limitations
- : Quinoline-benzamide derivatives (G26) achieved 90% inhibition of influenza A/H1N1 at 10 μM, but cytotoxicity remains a concern .
- : Compound 71 showed moderate activity in neuronal models but required structural optimization for improved bioavailability .
- Contradictions: While phenoxyacetyl-substituted benzamides () are effective antifungals, their high molecular weight (~326 g/mol) may limit cellular uptake compared to smaller analogs like this compound .
Biological Activity
4-[(3-Methylbutyl)amino]benzamide, also referred to as 4-amino-N-(3-methylbutyl)benzamide, is a benzamide derivative notable for its unique branching structure. This structural characteristic enhances its solubility and biological activity, making it a compound of interest in medicinal chemistry and drug development. The compound exhibits significant biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a benzene ring bonded to an amide group and an amino group attached to a branched alkyl chain. This configuration contributes to its diverse reactivity and biological potential.
Inhibition of Receptor Tyrosine Kinases
Research indicates that this compound exhibits inhibitory effects on several RTKs, including:
- Epidermal Growth Factor Receptor (EGFR) : This receptor is often overexpressed in various cancers, making it a critical target for anticancer therapies.
- Platelet-Derived Growth Factor Receptor (PDGFR) : Inhibition of PDGFR is significant in treating conditions related to abnormal cell growth.
Molecular docking studies have demonstrated that this compound can form stable interactions within the active sites of these receptors, enhancing its inhibitory effects. The compound's ability to selectively inhibit these enzymes underlines its potential as an anticancer agent .
Enzyme Modulation
In addition to inhibiting RTKs, this compound may act as an enzyme modulator. It has been shown to interact with various metabolic pathways, suggesting that it could influence enzyme activity related to cancer metabolism. Such interactions are crucial for developing targeted therapies that can effectively disrupt cancer cell survival mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(3-Amino-4-methylphenyl)benzamide | Aminobenzamide | Similar amide structure but different side chains |
| 4-Methyl-3-nitroaniline | Nitroaniline | Used as a precursor in one synthesis route |
| 4-Methylbenzene-1,3-diamine | Diamine | Another starting material for synthesis |
The branching structure of this compound enhances its solubility and biological activity compared to these similar compounds, particularly in terms of its selective inhibition of enzymes involved in cancer progression .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines expressing high levels of EGFR and PDGFR. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.
- Molecular Docking Studies : Computational analyses revealed that this compound binds effectively to the ATP-binding sites of EGFR and PDGFR. These findings suggest that structural modifications could further enhance its efficacy against these targets.
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicity assessments have shown low adverse effects at therapeutic doses, supporting its potential for clinical use .
Q & A
Q. What strategies validate the specificity of this compound in target engagement studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
